![molecular formula C6H6N6O2S B14095369 6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1018047-62-5](/img/structure/B14095369.png)
6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring fused with a triazole ring through a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- can be achieved through various methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly approach . The reaction conditions typically involve the use of visible light and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions that utilize the same principles as laboratory-scale syntheses. The scalability of the photoinduced method has been demonstrated through successful implementation in large-scale reactions and the synthesis of derivatives . This method’s applicability in industrial production highlights its potential for widespread use.
化学反应分析
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, oxidizing agents, and reducing agents. The reaction conditions often involve the use of visible light, specific catalysts, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as arylated or alkylated triazine-diones
科学研究应用
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic compounds and derivatives. Its unique structure makes it valuable for developing new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, coatings, and polymers.
作用机制
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Similar compounds to 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- include other triazine and triazole derivatives, such as:
1,2,4-Triazine-3,5(2H,4H)-dione: A parent compound with similar structural features.
6-Oxyalkylated 1,2,4-Triazine-3,5(2H,4H)-diones: Derivatives with additional functional groups that modify their properties.
Azauracils: Compounds with similar ring structures and reactivity.
Uniqueness
The uniqueness of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- lies in its specific combination of triazine and triazole rings, connected through a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
1018047-62-5 |
|---|---|
分子式 |
C6H6N6O2S |
分子量 |
226.22 g/mol |
IUPAC 名称 |
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H6N6O2S/c1-2-7-6(12-9-2)15-4-3(13)8-5(14)11-10-4/h1H3,(H,7,9,12)(H2,8,11,13,14) |
InChI 键 |
UANWKKKVJBZBHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)SC2=NNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)
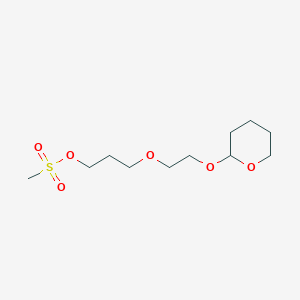
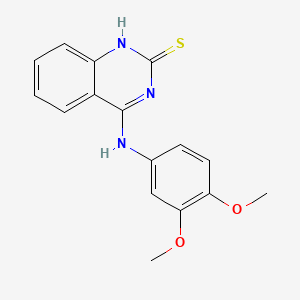
![Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14095318.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14095321.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095325.png)
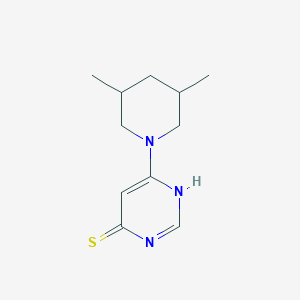
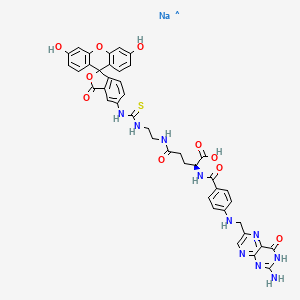
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)
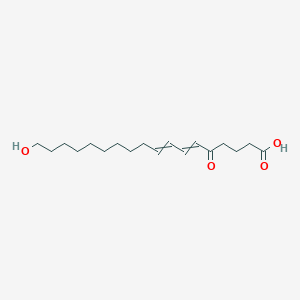
![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)
![3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095361.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14095363.png)
